molecular formula C4H8N4S B14638902 5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 55361-03-0

5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14638902
CAS No.: 55361-03-0
M. Wt: 144.20 g/mol
InChI Key: JZUFHWXKQLGDCW-UHFFFAOYSA-N
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Description

5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with methylating agents under controlled conditions . Another approach includes the use of hydrazine derivatives and carbon disulfide, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted triazoles, and various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets through hydrogen bonding and dipole interactions. It can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific molecular targets . The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,2-dimethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

CAS No.

55361-03-0

Molecular Formula

C4H8N4S

Molecular Weight

144.20 g/mol

IUPAC Name

5-amino-1,2-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C4H8N4S/c1-7-3(5)6-4(9)8(7)2/h1-2H3,(H2,5,6,9)

InChI Key

JZUFHWXKQLGDCW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=S)N1C)N

Origin of Product

United States

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